
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as BRD, is a synthetic compound that belongs to the class of isoindole-1,3(2H)-diones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry.
作用機序
The mechanism of action of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In cancer cells, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to modulate the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In addition, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to possess anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Furthermore, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to modulate the activity of various signaling pathways, which can affect the immune response and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its versatility as a building block for the synthesis of various compounds. It can be easily modified to introduce different functional groups, making it suitable for the development of new drugs and materials. In addition, the synthesis of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is relatively simple and can be scaled up for large-scale production. However, one of the limitations of using 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, which can affect the results of lab experiments. Therefore, proper safety measures should be taken when handling 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in the lab.
将来の方向性
There are several future directions for the study of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. In medicinal chemistry, further research is needed to explore the anticancer and anti-inflammatory properties of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione and its derivatives. In materials science, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of novel materials with unique properties and applications. In addition, the mechanism of action of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione needs to be further elucidated to better understand its effects on various signaling pathways and physiological processes. Furthermore, the potential toxicity of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione needs to be thoroughly investigated to ensure its safety for use in various applications.
合成法
The synthesis of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-bromo-2,3-dimethylbenzoic acid with phthalic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. This method has been optimized to produce 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In materials science, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel organic materials, such as polymers and liquid crystals. In organic chemistry, 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been utilized as a versatile intermediate for the synthesis of various compounds.
特性
IUPAC Name |
2-(4-bromo-2,3-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-10(2)14(8-7-13(9)17)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSQTRPVSBPTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

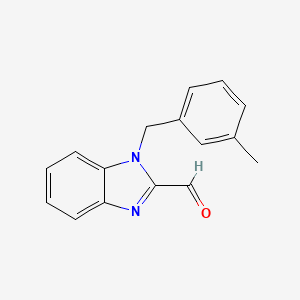
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
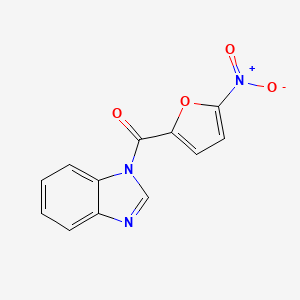
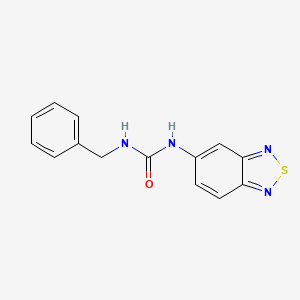

![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
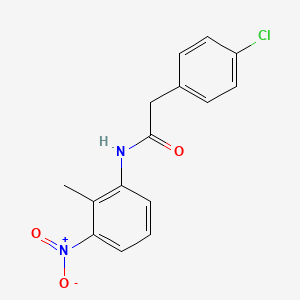
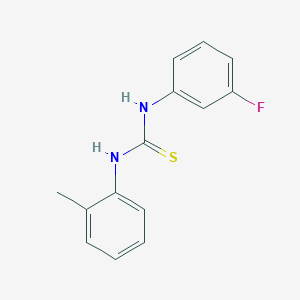
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)